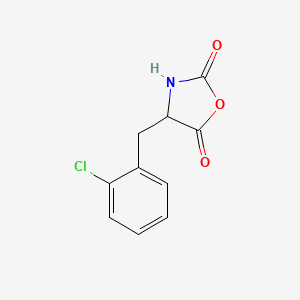

4-(2-Chlorobenzyl)oxazolidine-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO3 |

|---|---|

Molecular Weight |

225.63 g/mol |

IUPAC Name |

4-[(2-chlorophenyl)methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C10H8ClNO3/c11-7-4-2-1-3-6(7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14) |

InChI Key |

MKZJVVLYSKWFAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 2 Chlorobenzyl Oxazolidine 2,5 Dione

Ring-Opening Reactions of Oxazolidine-2,5-diones

The most characteristic reactions of oxazolidine-2,5-diones, including the 4-(2-chlorobenzyl) derivative, involve the opening of the heterocyclic ring. These transformations are driven by the release of ring strain and the evolution of carbon dioxide, a thermodynamically favorable process. The regioselectivity of these reactions is dictated by the electronic nature of the ring, which possesses two electrophilic carbonyl carbons at the C2 and C5 positions. mdpi.com

Acid-Catalyzed and Hydrolytic Ring-Opening Mechanisms

Oxazolidine-2,5-diones are highly susceptible to hydrolysis, which can be catalyzed by either acid or base. In aqueous environments, 4-(2-Chlorobenzyl)oxazolidine-2,5-dione readily reverts to its parent α-amino acid, 2-amino-3-(2-chlorophenyl)propanoic acid, with the concurrent release of carbon dioxide. wikipedia.org

The acid-catalyzed mechanism typically involves the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the corresponding carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate results in the opening of the ring and eventual decarboxylation to yield the free amino acid. This reactivity underscores the need for anhydrous conditions when handling and storing these compounds to prevent premature degradation.

Nucleophilic Attack and Subsequent Transformations

The reaction of this compound with various nucleophiles is a cornerstone of its synthetic utility, most notably in the synthesis of polypeptides. illinois.edu The attack almost invariably occurs at the C5 carbonyl, which is more sterically accessible and electronically analogous to a standard carboxylic acid anhydride (B1165640). This process, often initiated by primary amines, is known as the "normal amine mechanism" (NAM). illinois.eduresearchgate.net

In the NAM pathway, a nucleophile (e.g., a primary amine) attacks the C5 carbonyl of the NCA ring. This addition leads to a ring-opened intermediate, a carbamic acid derivative, which is unstable and rapidly loses a molecule of carbon dioxide. The product is a new amide, and in the case of an amine initiator, it generates a new primary amine terminus that can proceed to react with another NCA molecule. This stepwise, chain-growth process is the foundation of NCA ring-opening polymerization for creating polypeptides. wikipedia.org Other nucleophiles, such as alcohols and thiols, can react similarly to produce esters and thioesters, respectively.

| Nucleophile (Nu-H) | Reaction Product | General Mechanism |

|---|---|---|

| Primary Amine (R-NH₂) | Amide | Nucleophilic acyl substitution at C5 followed by decarboxylation. |

| Alcohol (R-OH) | Ester | Nucleophilic acyl substitution at C5 followed by decarboxylation. |

| Water (H₂O) | Carboxylic Acid (Amino Acid) | Hydrolysis followed by decarboxylation. wikipedia.org |

| Thiol (R-SH) | Thioester | Nucleophilic acyl substitution at C5 followed by decarboxylation. |

Cycloaddition Reactions

While the oxazolidine-2,5-dione (B1294343) ring itself is not a typical substrate for cycloaddition reactions, its derivatives can be precursors to reactive intermediates that readily participate in such transformations.

Diels-Alder Cycloadditions Involving Oxazolidine-2,5-diones

The saturated heterocyclic core of this compound lacks the conjugated π-system required for it to act as a diene in a conventional [4+2] Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com Similarly, it does not possess an activated π-bond to function as a dienophile. Consequently, direct participation of the oxazolidine-2,5-dione ring in Diels-Alder reactions is not a recognized reactive pathway.

However, it is important to distinguish the reactivity of the core from that of its derivatives. Synthetic strategies often involve attaching unsaturated substituents to the oxazolidinone framework, such as a 5-vinyl group or an N-acryloyl group. researchgate.netresearchgate.net In these cases, the appended substituent acts as the dienophile, and the oxazolidinone serves as a chiral auxiliary to direct the stereochemical outcome of the cycloaddition, but the core ring itself does not participate in the bond-forming process. researchgate.net

Regio- and Stereoselectivity in Cycloaddition Processes

Although not a participant in [4+2] cycloadditions, this compound can conceptually serve as a precursor for [3+2] cycloadditions. Thermal or catalytic decarboxylation of related oxazolidin-5-ones is known to generate highly reactive azomethine ylide intermediates. mdpi.com An azomethine ylide is a 1,3-dipole that can react with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered nitrogen-containing heterocycles, such as pyrrolidines. mdpi.comuchicago.edu

In a hypothetical [3+2] cycloaddition involving this compound, the loss of CO₂ from the C5 position would generate an azomethine ylide. The stereocenter at C4, bearing the 2-chlorobenzyl group, would control the facial selectivity of the subsequent cycloaddition. The reaction with an unsymmetrical dipolarophile would also raise questions of regioselectivity, governed by the frontier molecular orbitals of the dipole and dipolarophile. The resulting product would likely be a spirocyclic pyrrolidine (B122466) fused at the C4 position of the original ring structure.

| Reaction Type | Proposed Intermediate | Dipolarophile | Product Class | Selectivity Notes |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide | Alkene (e.g., N-Phenylmaleimide) | Spiro-pyrrolidine | Stereochemistry dictated by the C4 substituent; regiochemistry depends on dipolarophile electronics. |

| [3+2] Cycloaddition | Azomethine Ylide | Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Spiro-dihydropyrrole | High regioselectivity is expected with electron-deficient alkynes. |

Functional Group Interconversions on the Oxazolidine-2,5-dione Core

Beyond reactions that consume the heterocyclic ring, the this compound structure allows for functional group modifications, primarily on the pendant 2-chlorobenzyl side chain. The stability of the NCA ring under certain non-nucleophilic, acidic conditions permits transformations on the aromatic moiety.

The 2-chlorobenzyl group can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity and regioselectivity of such reactions are influenced by the two existing substituents on the benzene (B151609) ring: the chloro group and the methylene (B1212753) bridge. The chlorine atom is an ortho-, para-directing but deactivating group due to its inductive electron withdrawal and resonance electron donation. The methylene group is weakly activating and also ortho-, para-directing. The combined effect would direct incoming electrophiles to the positions ortho and para to the methylene group (C4' and C6'), with potential substitution also occurring ortho to the chlorine (C3'). Steric hindrance from the methylene bridge might disfavor substitution at the C3' position.

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Chloro-nitrobenzyl)oxazolidine-2,5-dione isomers. lumenlearning.com |

| Bromination | Br₂, FeBr₃ | 4-(Bromo-2-chlorobenzyl)oxazolidine-2,5-dione isomers. lumenlearning.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(Acyl-2-chlorobenzyl)oxazolidine-2,5-dione isomers. |

Alkylation and Acylation Reactions

The oxazolidine-2,5-dione ring possesses two primary reactive sites for alkylation and acylation: the nitrogen atom (N-3) and the alpha-carbon (C-4). mdpi.com

N-Alkylation and N-Acylation: The nitrogen atom of the oxazolidine-2,5-dione ring can be alkylated or acylated, though this is less common for NCAs intended for ring-opening polymerization. N-alkylation, in particular, has been studied in the context of N-alkylated-N-carboxyanhydride (NNCA) monomers for the synthesis of polypeptoids. rsc.org Studies show that electron-donating N-alkyl groups can enhance the rate of ring-opening polymerization through an inductive effect. rsc.org While specific studies on the N-alkylation of this compound are not prevalent, general methods for NCA modification are applicable. For instance, N-alkylation can be achieved using alkyl halides following the in-situ generation of the NCA. researchgate.net

C-Alkylation and C-Acylation: Alkylation or acylation at the C-4 position typically requires the generation of an enolate or its equivalent. This is challenging due to the reactivity of the anhydride functionality. More commonly, the desired substitution at the C-4 position is incorporated during the synthesis of the parent amino acid before the formation of the NCA ring.

Acylation reactions can also occur with the exocyclic amino group after ring-opening. For example, the polymerization of valine-NCA in the presence of fatty acids can yield acylated amino acids and peptides through a mixed anhydride intermediate. nih.gov This suggests that similar reactions could be possible with this compound, leading to N-acylated 2-amino-3-(2-chlorophenyl)propanoic acid derivatives.

Table 1: Representative Alkylation and Acylation Reactions of Related N-Carboxyanhydrides This table is based on general reactions of NCAs and related heterocyclic systems, as direct data for this compound is limited.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Benzyl (B1604629) bromide | N-Benzylated NCA | researchgate.net |

| N-Acylation | Acyl Chlorides | N-Acylated Imidazolidine-2-thione | nih.gov |

| Ring-Opening Acylation | Fatty Acids | Acylated Amino Acids/Peptides | nih.gov |

Derivatization of the Chlorobenzyl Moiety

The 2-chlorobenzyl group of this compound provides opportunities for further chemical modification, primarily centered on the chlorine atom and the aromatic ring.

Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or by transition metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, could potentially be employed to replace the chlorine atom with various amines, boronic acids, or other nucleophiles. Such reactions are common for aryl chlorides.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro and the benzyl groups are ortho-, para-directing, but the chloro group is deactivating. The outcome of such reactions would depend on the specific reagents and conditions used.

Oxidation: The benzylic position is susceptible to oxidation. For instance, oxidation of a related thienopyridine with a 2-chlorobenzyl group using Oxone resulted in the formation of an N-oxide. researchgate.net This indicates that the nitrogen in the piperidine (B6355638) ring was oxidized, but it highlights the potential for oxidative transformations in molecules containing this moiety.

Other Reactions: The chlorine atom could potentially be replaced via other transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds, significantly diversifying the molecular structure.

Stability and Degradation Pathways of the Oxazolidine-2,5-dione Ring System

The stability of the oxazolidine-2,5-dione ring, a type of N-carboxyanhydride (NCA), is a critical factor in its synthesis, purification, storage, and reactivity. mdpi.com

The primary degradation pathway for NCAs is hydrolysis. wikipedia.org In the presence of water, the anhydride ring is opened to yield the corresponding amino acid and carbon dioxide. wikipedia.org This reaction is often catalyzed by acid or base. The hydrolysis of N-substituted oxazolidinediones-2,4 with alkali has been shown to produce both an N-substituted hydroxyamide and a substituted carbamylo-α-hydroxy-acid. researchgate.net

Another significant reaction is polymerization. NCAs can undergo ring-opening polymerization initiated by nucleophiles (including water, amines, or alcohols) to form polypeptides. wikipedia.org This reactivity is the basis for their most common application. The polymerization can proceed through several mechanisms, and controlling this process is key to obtaining well-defined polymers. mdpi.com

Thermal decomposition is also a relevant degradation pathway. High temperatures used during some synthesis methods, such as the Leuchs method, can cause decomposition of the NCA. wikipedia.org

Table 2: Factors Influencing the Stability of the Oxazolidine-2,5-dione Ring

| Factor | Effect on Stability | Degradation Pathway | Reference |

|---|---|---|---|

| Moisture/Water | Decreases stability | Hydrolysis to amino acid and CO₂ | wikipedia.org |

| Nucleophiles (e.g., amines) | Decreases stability | Ring-opening polymerization | wikipedia.orgmdpi.com |

| High Temperature | Decreases stability | Decomposition | wikipedia.org |

| pH | Can catalyze degradation | Hydrolysis | researchgate.netnih.gov |

| Substituents | Can alter reactivity | Steric and electronic effects on polymerization rate | rsc.org |

The stability of a specific NCA like this compound will be influenced by the electronic and steric effects of the 2-chlorobenzyl substituent. However, the fundamental pathways of hydrolysis, polymerization, and thermal decomposition remain the primary routes of degradation for this compound.

Spectroscopic and Structural Characterization of 4 2 Chlorobenzyl Oxazolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The proton NMR spectrum of 4-(2-chlorobenzyl)oxazolidine-2,5-dione is expected to exhibit distinct signals corresponding to the protons on the oxazolidine (B1195125) ring, the benzylic methylene (B1212753) group, and the substituted aromatic ring.

The methine proton at the C4 position of the oxazolidine ring (H-4) is anticipated to appear as a triplet, due to coupling with the adjacent diastereotopic protons of the benzyl (B1604629) group. Its chemical shift would likely be in the range of 4.5-5.0 ppm. The benzylic protons (CH₂), being diastereotopic due to the adjacent chiral center at C4, are expected to present as a complex multiplet, likely a pair of doublets of doublets (ABX system), with chemical shifts around 3.0-3.5 ppm.

The aromatic protons of the 2-chlorobenzyl group will show a characteristic pattern in the aromatic region of the spectrum (7.2-7.5 ppm). The substitution pattern will lead to a complex splitting pattern, with four distinct signals for the four aromatic protons. Furthermore, a broad singlet corresponding to the N-H proton of the oxazolidine ring is expected, with a chemical shift that can vary depending on the solvent and concentration, but typically appearing between 8.0 and 9.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (Oxazolidine Ring) | 4.5 - 5.0 | t | ~6-8 |

| -CH₂- (Benzylic) | 3.0 - 3.5 | dd, dd (ABX) | geminal: ~14-16, vicinal: ~6-8 |

| Aromatic Protons | 7.2 - 7.5 | m | - |

| N-H | 8.0 - 9.0 | br s | - |

¹³C NMR Analysis of Carbon Framework and Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The two carbonyl carbons (C2 and C5) of the oxazolidine-2,5-dione (B1294343) ring are expected to have characteristic chemical shifts in the downfield region, typically between 165 and 175 ppm. The C4 carbon, being attached to both an oxygen and a nitrogen atom, will also be significantly deshielded, with a predicted chemical shift in the range of 55-65 ppm.

The benzylic carbon (CH₂) is expected to resonate around 35-45 ppm. The aromatic carbons of the 2-chlorobenzyl group will appear in the typical aromatic region of 125-140 ppm. The carbon atom directly attached to the chlorine (C-Cl) will have its chemical shift influenced by the halogen's electronegativity, and the other aromatic carbons will show distinct signals based on their position relative to the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2, C5 (Carbonyls) | 165 - 175 |

| C4 (Oxazolidine Ring) | 55 - 65 |

| -CH₂- (Benzylic) | 35 - 45 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic CH | 125 - 130 |

| Aromatic Quaternary C | 135 - 140 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the H-4 proton and the benzylic CH₂ protons, as well as among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the CH, CH₂, and CH₃ groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Identification of Key Functional Group Vibrations (Carbonyl, N-H, C-Cl)

The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the two carbonyl groups. Due to the cyclic anhydride-like structure, two distinct C=O stretching vibrations are anticipated: an asymmetric stretch at a higher frequency (around 1850-1870 cm⁻¹) and a symmetric stretch at a lower frequency (around 1780-1800 cm⁻¹).

The N-H stretching vibration is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed in the 2800-3100 cm⁻¹ region. The C-Cl stretching vibration will give rise to a moderate to strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ range.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Asymmetric) | 1850 - 1870 | Strong |

| C=O Stretch (Symmetric) | 1780 - 1800 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Raman spectroscopy would provide complementary information. While the carbonyl stretches would also be visible, non-polar bonds such as C-C and C-Cl might show stronger signals in the Raman spectrum compared to the IR spectrum.

Comparison of Experimental and Theoretically Calculated Spectra

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), could be employed to calculate the theoretical NMR, IR, and Raman spectra of this compound. These calculated spectra would serve as a valuable reference for future experimental work. By comparing the predicted chemical shifts and vibrational frequencies with experimentally obtained data, a high level of confidence in the structural assignment can be achieved. Discrepancies between the calculated and experimental spectra can also provide insights into conformational preferences and intermolecular interactions in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula: C₁₀H₈ClNO₃), the exact molecular weight can be calculated, and its fragmentation pathway can be predicted based on the stability of the resulting ions.

The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its isotopic composition. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinct [M+2]⁺ peak, confirming the presence of a single chlorine atom in the molecule.

Upon electron impact (EI) or other ionization methods, the molecule is expected to undergo fragmentation at its weakest bonds. The fragmentation of oxazolidine rings often involves ring-opening reactions and the loss of small, stable neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂). nih.gov Key fragmentation pathways for this compound would likely include:

Loss of CO and CO₂: Cleavage of the dione (B5365651) ring can lead to the sequential loss of CO (28 Da) and CO₂ (44 Da).

Benzylic Cleavage: The bond between the heterocyclic ring and the chlorobenzyl group is susceptible to cleavage, leading to the formation of a stable 2-chlorobenzyl cation (m/z 125) and a radical cation corresponding to the rest of the molecule. This is often a dominant fragmentation pathway for benzyl-substituted compounds. libretexts.org

Ring Contraction: Oxazolidine derivatives can undergo ring contractions, leading to the formation of smaller heterocyclic ions like azirine cations. nih.gov

A summary of the predicted major fragments is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 225 | [M]⁺ | [C₁₀H₈ClNO₃]⁺ | Molecular Ion |

| 197 | [M - CO]⁺ | [C₉H₈ClNO₂]⁺ | Loss of carbon monoxide |

| 181 | [M - CO₂]⁺ | [C₉H₈ClNO]⁺ | Loss of carbon dioxide |

| 125 | [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | 2-Chlorobenzyl cation (base peak) |

| 100 | [M - C₇H₆Cl]⁺ | [C₃H₂NO₃]⁺ | Loss of the 2-chlorobenzyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of energy promotes electrons from a lower energy orbital (like a highest occupied molecular orbital, HOMO) to a higher energy orbital (like a lowest unoccupied molecular orbital, LUMO). libretexts.org The chromophores present in this compound are the 2-chlorobenzyl group and the two carbonyl (C=O) groups within the oxazolidine-2,5-dione ring.

The expected electronic transitions are:

π → π Transitions:* These high-energy transitions occur in the aromatic ring and the carbonyl groups. The conjugated π-system of the chlorophenyl ring is expected to produce strong absorption bands, typically in the range of 200-280 nm. youtube.com

n → π Transitions:* The carbonyl groups possess non-bonding electrons (n-electrons) on the oxygen atoms. These electrons can be promoted to an antibonding π* orbital. These transitions are lower in energy and have a much lower molar absorptivity (ε) compared to π → π* transitions. masterorganicchemistry.com They typically appear as weak absorption bands at longer wavelengths, often in the 270-300 nm region for ketones and aldehydes. masterorganicchemistry.com

The presence of the chlorine substituent on the benzene (B151609) ring may cause a slight bathochromic (red) shift in the π → π* absorption bands compared to unsubstituted benzene.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~210 nm | High | π → π* | Phenyl Ring |

| ~265 nm | Moderate | π → π* | Phenyl Ring (B-band) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not described in the provided search results, its solid-state characteristics can be reliably inferred from the extensive crystallographic data available for related oxazolidinone and substituted heterocyclic structures. nih.govst-andrews.ac.uknih.gov

The solid-state structure is defined by bond lengths, bond angles, and torsion (dihedral) angles. The five-membered oxazolidine-2,5-dione ring is expected to be nearly planar to maximize π-orbital overlap in the amide and ester functionalities. However, five-membered rings often adopt a slight puckering to relieve steric strain, typically resulting in an "envelope" or "twist" conformation. nih.gov In many related structures, the deviation from planarity is minimal. mdpi.com

Table 3: Key Predicted Torsion Angles for this compound

| Torsion Angle | Description | Expected Value Range |

|---|---|---|

| O1-C5-N-C4 | Defines the planarity of one side of the dione ring | ~0° ± 10° |

| C5-N-C4-C(benzyl) | Orientation of the benzyl group relative to the N-C4 bond | Variable, influenced by crystal packing |

The way molecules pack into a crystal lattice is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal structure:

C—H···O Hydrogen Bonds: The carbonyl oxygen atoms are effective hydrogen bond acceptors. Weak, non-classical hydrogen bonds between aromatic or aliphatic C-H groups and these oxygen atoms are expected to be a primary organizing force in the crystal lattice. nih.gov

π-π Stacking: The electron-rich chlorophenyl rings can interact with each other through π-π stacking. These interactions can occur in a face-to-face or offset (parallel-displaced) arrangement, contributing significantly to the cohesive energy of the crystal.

Halogen Interactions: The chlorine atom can participate in various weak interactions, such as C—Cl···π interactions with the aromatic ring of an adjacent molecule or C—Cl···O contacts with carbonyl groups.

These combined interactions would likely result in a densely packed, three-dimensional supramolecular architecture. researchgate.net The specific arrangement, or crystal packing motif, would aim to maximize attractive forces and minimize steric repulsion between neighboring molecules.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Distance Range |

|---|---|---|---|

| C—H···O Hydrogen Bond | C-H (Aromatic/Aliphatic) | O=C (Carbonyl) | 2.2 - 2.8 Å (H···O) |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.3 - 3.8 Å |

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies focusing specifically on the compound This compound are not publicly available. Research employing quantum mechanical calculations such as Density Functional Theory (DFT) to determine this specific molecule's electronic structure, reactivity descriptors, simulated spectroscopic properties, or reaction mechanisms could not be located.

The parent structure, an oxazolidine-2,5-dione, belongs to a class of compounds known as α-amino acid N-carboxyanhydrides (NCAs). Computational studies on NCAs have been conducted, but these tend to focus on their synthesis and ring-opening polymerization mechanisms rather than the specific electronic and spectroscopic properties of individual substituted derivatives like the 4-(2-chlorobenzyl) variant. frontiersin.orgresearchgate.netacs.orgresearchgate.netacs.org

Similarly, while DFT studies are available for related heterocyclic compounds such as oxazolidine-2,4-diones, imidazolidine-2,4-diones, and thiazolidinones, the data and findings from these studies are specific to those molecular structures and cannot be directly extrapolated to provide scientifically accurate information for this compound. researchgate.netedu.krdnih.govmdpi.comedu.krd

Consequently, the generation of a thorough, informative, and scientifically accurate article adhering to the requested outline is not possible without specific research data for this compound. Creating content for the specified sections—including geometry optimization, HOMO-LUMO analysis, MEP mapping, Fukui functions, simulated spectra, and mechanistic investigations—would require fabricating data, which falls outside the scope of providing factual and accurate information.

Theoretical and Computational Chemistry Studies on 4 2 Chlorobenzyl Oxazolidine 2,5 Dione

Mechanistic Investigations using Computational Methods

Reaction Pathways and Transition State Characterization

There is no specific information available in the reviewed literature detailing the reaction pathways or the characterization of transition states for 4-(2-Chlorobenzyl)oxazolidine-2,5-dione. Computational studies elucidating its synthetic routes or degradation mechanisms, including the associated energy profiles and transition state geometries, have not been published.

Stereoelectronic Effects on Reactivity (e.g., Ring Opening)

Specific studies on the stereoelectronic effects governing the reactivity of this compound, particularly concerning the mechanism of its ring-opening, are not found in the current body of scientific literature. Research on related oxazolidines suggests that the orientation of substituents and the presence of heteroatoms can significantly influence ring stability and the regioselectivity of ring-opening reactions, but direct computational analysis for the 2-chlorobenzyl substituted derivative is absent.

Molecular Dynamics Simulations for Ligand-Target Interactions

No molecular dynamics simulation studies have been published that investigate the interactions between this compound and any biological targets. Such simulations for analogous compounds are often used to explore binding affinities, conformational changes upon binding, and the stability of ligand-protein complexes, but this specific molecule has not been the subject of such investigations in the available literature.

Due to the lack of specific research data for this compound, no data tables or detailed research findings can be provided.

Applications of Oxazolidine 2,5 Diones in Synthetic Organic Chemistry

Role as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While the closely related oxazolidin-2-ones, popularized by David A. Evans, are more extensively documented as chiral auxiliaries, oxazolidine-2,5-diones possessing a stereocenter at the C4 position also play a role in controlling stereochemical outcomes. The inherent chirality of the amino acid from which they are derived can be exploited to induce asymmetry in a variety of chemical reactions. wikipedia.org

The substituent at the 4-position of the oxazolidine-2,5-dione (B1294343) ring, originating from the side chain of the parent amino acid, provides a sterically demanding environment. This steric hindrance effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite, less hindered face. This principle is fundamental to their application in diastereoselective reactions. For instance, in alkylation or acylation reactions, the enolate formed from an N-acylated oxazolidine-2,5-dione would exhibit a facial bias, leading to the preferential formation of one diastereomer. Although less common than Evans' auxiliaries, this strategy offers a pathway to enantiomerically enriched products upon cleavage of the auxiliary.

The utility of chiral oxazolidinones in asymmetric synthesis is well-established for a range of transformations, including:

Aldol reactions wikipedia.org

Alkylation reactions wikipedia.org

Diels-Alder reactions wikipedia.org

The effectiveness of these auxiliaries lies in their ability to confer a high degree of facial selectivity, their crystalline nature which can facilitate purification of diastereomeric products, and the predictability of the stereochemical outcome.

Utility as Synthetic Intermediates and Building Blocks

Oxazolidine-2,5-diones are highly valuable as synthetic intermediates, largely due to their identity as α-amino acid N-carboxyanhydrides (NCAs). wikipedia.org This class of compounds is renowned for its application in the synthesis of polypeptides through ring-opening polymerization. wikipedia.orgillinois.edu The reaction is typically initiated by a nucleophile or a base, leading to the formation of a polypeptide chain with the concomitant loss of carbon dioxide for each monomer unit added. illinois.edu The versatility of this method is underscored by the synthesis of over 200 different NCAs, allowing for the preparation of a wide array of polypeptides. illinois.edu

The reactivity of the oxazolidine-2,5-dione ring is centered around its two electrophilic carbonyl groups (at C2 and C5) and two potential nucleophilic sites (the N-H and Cα-H protons). mdpi.com This reactivity allows for a variety of transformations beyond polymerization.

Ring-Opening Reactions:

The oxazolidine-2,5-dione ring can be opened by various nucleophiles to yield different products. For example, hydrolysis reverts the NCA back to the parent α-amino acid with the release of carbon dioxide. wikipedia.org Reaction with alcohols (alcoholysis) can yield α-amino acid esters, while reaction with amines (aminolysis) produces α-amino amides. These reactions provide a straightforward route to α-amino acid derivatives from a common precursor.

The chemoselective reduction of N-urethane-protected N-carboxyanhydrides (UNCAs) with reagents like sodium borohydride (B1222165) can lead to the formation of N-protected β-amino alcohols, further demonstrating their utility as versatile building blocks. nih.gov

Selected Ring-Opening Reactions of Oxazolidine-2,5-diones (NCAs)

| Nucleophile | Product |

|---|---|

| Water (H₂O) | α-Amino acid |

| Alcohol (R'OH) | α-Amino acid ester |

| Amine (R'NH₂) | α-Amino acid amide |

The controlled polymerization of NCAs has been a subject of extensive research, with metal catalysts being employed to achieve well-defined polypeptide structures. wikipedia.org This method is considered one of the most economical and efficient processes for synthesizing long polypeptide chains. illinois.edu

Preparation of Functionalized Amino Acid Derivatives

The reactivity of oxazolidine-2,5-diones makes them excellent starting materials for the synthesis of a variety of functionalized amino acid derivatives. Their use extends beyond the preparation of simple esters and amides to the synthesis of more complex and non-proteinogenic amino acids, such as β-amino acids.

The synthesis of β-amino acid derivatives can be achieved through various strategic manipulations of the oxazolidine-2,5-dione structure. For example, the reaction of UNCAs with Meldrum's acid can lead to the formation of tetramic acid derivatives. nih.gov These can then undergo diastereoselective reduction to yield statine (B554654) and its analogues, which are β-amino acids. nih.gov

Furthermore, oxazolidine (B1195125) derivatives can be employed in the synthesis of β-amino-α-hydroxy acids. This can be achieved through a sequence of reactions including nitroaldol reaction, dehydration, and stereoselective intramolecular conjugate addition. orgsyn.org

The ability to introduce functionality and modify the amino acid backbone through reactions involving oxazolidine-2,5-dione intermediates is a powerful tool in medicinal chemistry and drug design, where non-natural amino acids are often sought to improve the pharmacological properties of peptides. illinois.edu

Examples of Functionalized Amino Acid Derivatives from Oxazolidine-2,5-diones

| Reagent/Reaction Sequence | Product Class |

|---|---|

| Meldrum's acid, followed by reduction | Statine analogues (β-amino acids) |

| Phosphoranes, followed by oxidation | Vicinal tricarbonyl derivatives |

Mechanistic Hypotheses in Biological Activity Research for Oxazolidine 2,5 Diones

Structure-Activity Relationship (SAR) Studies of Oxazolidinone Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of oxazolidinone scaffolds influences their biological potency and spectrum of activity. The oxazolidinone pharmacophore is typically analyzed in three main regions: the A-ring (the oxazolidinone ring itself), the B-ring (the N-aryl substituent), and the C-ring/side chain (the substituent at the C-5 position). researchgate.net

Modifications to the C-5 side chain have been a primary focus of SAR studies. The (S)-configuration of the C-5 side chain is considered essential for antibacterial activity. researchgate.net Early research demonstrated that converting the 5-acetylaminomethyl moiety, found in compounds like Linezolid, into other functional groups significantly impacts antibacterial efficacy. nih.gov For instance, replacing the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity. nih.gov Specifically, derivatives with a 5-thiourea group exhibited 4-8 times stronger in vitro activity than Linezolid. nih.gov Further studies on 5-thiocarbonyl oxazolidinones revealed that antibacterial activity is heavily influenced by the molecule's lipophilicity (hydrophobicity). nih.gov A balance between a hydrophilic or hydrophobic substituent at the C-5 position and the substituents on the N-aryl B-ring is critical for potent activity against Gram-positive bacteria, including resistant strains like MRSA and VRE. nih.govresearchgate.net

The N-aryl B-ring is another key area for modification. The presence of a fluorine atom on this ring, as seen in Linezolid, is known to enhance antibacterial activity. scirp.org The position of this substitution is also important; meta-fluoro substitution can increase biological activity, while para-substitution may broaden the antibacterial spectrum. mdpi.com

The oxazolidinone A-ring itself has been subject to bioisosteric replacement to develop new derivatives. rsc.org These studies collectively indicate that antibacterial potency is not dictated by a single feature but by a complex interplay of stereochemistry, lipophilicity, and the electronic properties of substituents across the entire molecular scaffold.

| Structural Region | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-5 Side Chain | Replacement of carbonyl oxygen (=O) with thiocarbonyl sulfur (=S) | Enhanced in vitro antibacterial activity | nih.gov |

| C-5 Side Chain | Introduction of a 5-thiourea group | 4-8 times stronger in vitro activity than Linezolid | nih.gov |

| C-5 Side Chain | Conversion of acetamido moiety to a guanidino group | Decreased antibacterial activity | nih.gov |

| N-Aryl B-Ring | Meta-fluoro substitution | Increased biological activity | mdpi.com |

| N-Aryl B-Ring | Para-fluoro substitution | Expanded antibacterial spectrum | mdpi.com |

| Overall Molecule | Balancing lipophilicity between C-5 side chain and N-aryl ring | Crucial for potent activity against MRSA and VRE | nih.gov |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as an oxazolidinone derivative, binds to a macromolecular target, typically a protein or nucleic acid. researchgate.netmdpi.comflinders.edu.au This method is instrumental in understanding the structural basis of biological activity and in the rational design of new, more potent compounds.

For the antimicrobial activity of oxazolidinones, molecular docking studies focus on their interaction with the bacterial ribosome. These studies aim to replicate and expand upon the findings from X-ray crystallography. The primary binding site is the peptidyl transferase center (PTC) on the 50S ribosomal subunit. researchgate.net

Binding Site Analysis: Docking simulations place the oxazolidinone molecule into this pocket, which is formed by specific nucleotides of the 23S rRNA. mdpi.com The analysis of the docked pose reveals key interactions that stabilize the ligand-ribosome complex. These interactions often include:

Hydrogen Bonds: Formed between the oxazolidinone molecule and the rRNA bases.

Hydrophobic Interactions: The aryl rings of the oxazolidinone typically engage in π-π stacking or other non-covalent interactions with the nucleotide bases lining the active site. researchgate.net

Interaction Energies: Docking programs calculate a scoring function or binding energy, usually expressed in kcal/mol, which estimates the binding affinity between the ligand and its target. A more negative value generally indicates a more stable and favorable interaction. These scores are used to rank different derivatives and predict their relative potency. mdpi.com However, studies comparing various docking programs have shown that accurately predicting the binding of oxazolidinones to the flexible RNA pocket of the ribosome is challenging, and there is not always a clear correlation between the calculated scores and the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). mdpi.comflinders.edu.aunih.gov

For anticancer activity, docking studies have explored the interaction of oxazolidinone derivatives with proteins from the Cyclin-Dependent Kinases (CDK) family. benthamdirect.com In one study, the derivatives LPSF/NBM-1 and LPSF/NBM-2, which showed cytotoxic activity, were modeled. The results suggested a favorable binding affinity with CDK proteins, implying that their anticancer effect might be related to the inhibition of these key cell cycle regulators. benthamdirect.com

| Biological Target | Compound Class/Example | Key Interactions Observed in Modeling | Significance | Reference |

|---|---|---|---|---|

| Bacterial 50S Ribosome (PTC) | Oxazolidinones (general) | Hydrogen bonding and hydrophobic interactions (π-π stacking) with 23S rRNA nucleotides | Explains the inhibition of protein synthesis initiation | mdpi.comresearchgate.net |

| Cyclin-Dependent Kinases (CDKs) | 2-Thioxo-oxazolidin-4-ones (LPSF/NBM-1, LPSF/NBM-2) | Favorable binding affinity suggesting interaction with the enzyme's active site | Suggests a potential mechanism for cell cycle arrest in cancer cells | benthamdirect.com |

| COX-2 Receptor | Arb_E (an oxazolidinone derivative) | High docking energy (-10.26 kcal/mol), indicating strong binding | Suggests a potential anti-inflammatory mechanism | researchgate.net |

No Publicly Available Research Found for "4-(2-Chlorobenzyl)oxazolidine-2,5-dione"

Following a comprehensive review of scientific literature and chemical databases, no specific research pertaining to the biological activity, mechanistic hypotheses, or the design of analogues for the compound This compound could be located.

The search encompassed a wide range of academic and research platforms, yet failed to yield any studies detailing the pharmacological properties or medicinal chemistry efforts centered on this specific molecule. The requested article sections, "" and "Design of Analogues with Enhanced Potency or Selectivity," presuppose the existence of a body of research that does not appear to be publicly available for this particular compound.

While information exists for structurally related compounds, such as the isomeric oxazolidin-2-ones (a class of antibiotics including linezolid) and the parent compound 4-benzyl-oxazolidine-2,5-dione (also known as L-phenylalanine N-carboxyanhydride), the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues.

Therefore, it is not possible to generate the requested scientific article with the specified content and outline due to the absence of foundational research on "this compound" in the public domain.

Future Directions and Emerging Research Avenues for 4 2 Chlorobenzyl Oxazolidine 2,5 Dione

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient synthetic routes is a paramount goal in modern chemistry. Future research on 4-(2-Chlorobenzyl)oxazolidine-2,5-dione should prioritize the development of sustainable synthetic methods that minimize waste and energy consumption. One promising avenue is the exploration of continuous flow synthesis. rsc.org This technology offers precise control over reaction parameters, leading to higher yields and purity while reducing the need for large-scale solvent use.

Another area ripe for investigation is the use of organocatalysis. rsc.org Moving away from traditional metal-based catalysts can mitigate concerns about heavy metal contamination in the final products, which is particularly crucial for pharmaceutical applications. The development of recyclable and highly stable catalysts, such as polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD), could make the synthesis of this compound and its derivatives more environmentally benign. rsc.org Furthermore, leveraging carbon dioxide as a C1 source in the synthesis of the oxazolidinone core presents an attractive, cost-effective, and abundant alternative to traditional reagents. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Improved yield and purity, reduced solvent usage, enhanced safety. | Optimization of reactor design and reaction conditions for the synthesis of this compound. |

| Organocatalysis | Avoidance of heavy metal contamination, milder reaction conditions. | Design and application of novel, recyclable organocatalysts. |

| CO2 as a C1 Source | Utilization of an abundant and inexpensive feedstock, green chemistry principles. | Development of efficient catalytic systems for the incorporation of CO2. |

Exploration of Underutilized Reactivity Profiles

The reactivity of the oxazolidine-2,5-dione (B1294343) scaffold is well-established in certain contexts, but there remains significant potential to explore underutilized reaction pathways for this compound. For instance, the dione (B5365651) functionality presents opportunities for selective reduction or derivatization to access a wider range of molecular architectures.

Future studies could focus on asymmetric transformations to control the stereochemistry at the C4 position, which is often crucial for biological activity. The development of novel ring-opening reactions could also lead to the synthesis of unique peptidomimetics and other complex molecules. researchgate.net Investigating the reactivity of the 2-chlorobenzyl moiety, such as through cross-coupling reactions, could further expand the chemical space accessible from this starting material.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for rational drug design and the development of new applications. While standard spectroscopic techniques like NMR and IR are routinely used, advanced methods can provide deeper insights. nih.gov

Future research should employ two-dimensional NMR techniques to unambiguously assign all proton and carbon signals and to study the conformational dynamics of the molecule in solution. researchgate.net Solid-state NMR could provide valuable information about the crystal packing and polymorphism. Furthermore, chiroptical spectroscopy techniques, such as circular dichroism, will be vital for characterizing the stereochemistry of enantiomerically pure samples.

| Spectroscopic Technique | Information Gained | Potential Impact |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, through-bond correlations. | Facilitates structural confirmation and aids in mechanistic studies. |

| Solid-State NMR | Information on crystal packing, polymorphism, and intermolecular interactions in the solid state. | Important for understanding the physical properties of the material. |

| Circular Dichroism (CD) | Determination of absolute configuration and study of chiral properties. | Crucial for the development of stereoselective syntheses and understanding biological activity. |

Deeper Computational Mechanistic Insights

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed mechanistic insights at the molecular level. nih.gov Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict spectroscopic properties, and understand the electronic structure of this compound. nih.govtandfonline.com

Future computational studies could focus on elucidating the mechanisms of novel synthetic reactions, predicting the regioselectivity and stereoselectivity of transformations, and calculating key molecular properties such as HOMO-LUMO energy gaps and molecular electrostatic potential surfaces. nih.gov This in-silico approach can help to rationalize experimental observations and guide the design of more efficient synthetic strategies and novel molecules with desired properties.

Design of Next-Generation Oxazolidine-2,5-dione Based Chemical Tools and Scaffolds

The oxazolidinone scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates. nih.govrsc.orgresearchgate.net this compound can serve as a versatile building block for the creation of next-generation chemical tools and therapeutic agents.

Future research should focus on the design and synthesis of libraries of derivatives based on this core structure. By systematically modifying the substituents, it may be possible to develop potent and selective inhibitors of various biological targets. For example, oxazolidinone derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net The unique 2-chlorobenzyl group of the parent compound could be exploited to probe specific binding interactions within protein targets. Furthermore, the oxazolidine-2,5-dione core can be incorporated into larger molecules to create novel peptidomimetics and other complex bioactive compounds. researchgate.net

Q & A

Q. What are the established synthetic routes for 4-(2-Chlorobenzyl)oxazolidine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of amino acid derivatives with 2-chlorobenzyl halides. A common approach includes:

- Step 1: Reacting glycine or serine derivatives with 2-chlorobenzyl bromide in a polar solvent (e.g., DMF or ethanol) under basic conditions (K₂CO₃ or NaH) to form the intermediate.

- Step 2: Cyclization via intramolecular nucleophilic attack, facilitated by heat (70–90°C) or microwave-assisted synthesis for faster kinetics .

Optimization Tips: - Use anhydrous conditions to prevent hydrolysis of the oxazolidine ring.

- Monitor reaction progress via TLC or LC-MS.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. Table 1: Comparison of Synthetic Methods

| Precursor | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Glycine ethyl ester | DMF | K₂CO₃ | 65–75 | |

| Serine methyl ester | Ethanol | NaH | 70–80 | |

| N-Carboxy anhydride | THF | Triethylamine | 60–70 |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure using SHELXL (for refinement) and SHELXS (for solution) to confirm stereochemistry and bond angles .

- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorobenzyl CH₂ at δ 4.2–4.5 ppm; carbonyl signals at δ 170–175 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256.04 for C₁₀H₇ClNO₃) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

Q. What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:

- Antimicrobial Testing: Use broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .

- Enzyme Inhibition: Screen against bacterial ribosomes (e.g., E. coli 70S ribosomes) to assess protein synthesis inhibition .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How does the 2-chlorobenzyl substituent influence bioactivity compared to other substituents?

Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., 4-Cl, 2-NO₂, 3-OH) and testing their biological profiles. Table 2: Substituent Effects on Bioactivity

| Substituent | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) | Reference |

|---|---|---|---|

| 2-Cl (Target) | 8–12 (Gram+) | 25–30 | |

| 4-Br | 10–15 | 20–25 | |

| 4-OH | >50 | >100 | |

| 2-Naphthylmethyl | 5–8 | 15–20 |

Key Findings:

- Electron-withdrawing groups (Cl, Br) enhance antimicrobial potency by improving membrane permeability.

- Bulky substituents (naphthylmethyl) increase cytotoxicity via enhanced hydrophobic interactions .

Q. How can enantiomeric purity be controlled during synthesis, and what are its pharmacological implications?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution with lipases .

- Pharmacological Impact:

- (S)-enantiomers often show higher ribosomal binding affinity due to spatial compatibility with bacterial targets .

- Test enantiomers in parallel bioassays to quantify stereoselective effects.

Q. How can computational modeling guide the optimization of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding modes with bacterial ribosomes (PDB: 4V7U). Focus on hydrogen bonding with 23S rRNA .

- QSAR Modeling: Develop regression models correlating substituent properties (logP, polar surface area) with activity .

Q. How can contradictory data on substituent effects be resolved?

Methodological Answer:

- Meta-Analysis: Compare studies using standardized protocols (e.g., identical bacterial strains or cell lines).

- Controlled Variables: Re-evaluate assays under uniform conditions (pH, temperature, solvent). For example, discrepancies in 4-OH analog activity may arise from assay pH affecting ionization .

Q. What advanced purification techniques improve yield and purity for scale-up?

Methodological Answer:

- Continuous Flow Chromatography: Reduces solvent use and increases throughput .

- Crystallization Optimization: Screen solvents (e.g., acetone/water mixtures) to enhance crystal habit and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.